Tetradecyltrimethylammonium chloride

Catalog No.
S585854
CAS No.
4574-04-3
M.F
C17H38ClN
M. Wt
291.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecyltrimethylammonium chloride

CAS Number

4574-04-3

Product Name

Tetradecyltrimethylammonium chloride

IUPAC Name

trimethyl(tetradecyl)azanium;chloride

Molecular Formula

C17H38ClN

Molecular Weight

291.9 g/mol

InChI

InChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1

InChI Key

CEYYIKYYFSTQRU-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Synonyms

C14QAC, Catrimox-14, myristyl trimethylammonium bromide, TDTMA cpd, tetradecyl-trimethylammonium bromide, tetradecyltrimethylammonium, tetradecyltrimethylammonium bromide, tetradecyltrimethylammonium chloride, tetradecyltrimethylammonium hydroxide, tetradecyltrimethylammonium iodide, tetradecyltrimethylammonium mesylate, tetradecyltrimethylammonium oxalate, trimethyl tetradecyl ammonium bromide, trimethyltetradecylammonium bromide, TTAB cpd

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Antibacterial Properties

TTAC exhibits antimicrobial activity against various bacteria. Studies have investigated its effectiveness against some gram-positive and gram-negative bacteria strains. The mechanism of action involves TTAC disrupting the bacterial cell membrane, leading to cell death []. Research on TTAC's antibacterial properties is ongoing to explore its potential applications in disinfection and development of novel antimicrobial agents.

Tetradecyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₁₇H₃₈N·Cl. It is characterized by a long hydrophobic tetradecyl chain (14 carbon atoms) attached to a positively charged trimethylammonium group. This structure gives it surfactant properties, making it effective in various applications, particularly in the fields of biochemistry and material science. Tetradecyltrimethylammonium chloride is typically found as a white or off-white powder and is soluble in water, forming micelles at higher concentrations, which can be critical for its functionality in different environments .

, primarily due to its quaternary ammonium structure. Key reactions include:

  • Formation Reaction: It can be synthesized through the reaction of trimethylamine and tetradecyl bromide under basic conditions, leading to the formation of tetradecyltrimethylammonium chloride and potassium bromide as a byproduct .
  • Degradation: Under certain conditions, such as exposure to strong acids or bases, tetradecyltrimethylammonium chloride can hydrolyze, releasing the tetradecyl group and trimethylamine.
  • Interaction with Anionic Surfactants: It can form mixed micelles when combined with other surfactants, which can alter its surface activity and stability .

Tetradecyltrimethylammonium chloride exhibits notable biological activity that has been studied for its potential toxic effects. Research indicates that it may cause reproductive toxicity in certain organisms, highlighting the importance of understanding its safety profile when used in biological applications . Furthermore, like many quaternary ammonium compounds, it can have antimicrobial properties, making it useful in disinfectants and antiseptics.

The synthesis of tetradecyltrimethylammonium chloride typically involves:

  • Quaternization Reaction: The primary method involves reacting tetradecyl bromide with trimethylamine. This reaction is usually performed under basic conditions to facilitate the nucleophilic attack by trimethylamine on the carbon atom of the tetradecyl bromide.
  • Purification: Following synthesis, the product is purified through recrystallization or extraction methods to remove unreacted starting materials and byproducts.

Alternative methods may include the use of different halides (such as iodides) or variations in reaction conditions to optimize yield and purity.

Tetradecyltrimethylammonium chloride has diverse applications across various industries:

  • Surfactant: Used in detergents and cleaning products due to its ability to reduce surface tension and enhance solubility.
  • Antimicrobial Agent: Employed in disinfectants for its effectiveness against bacteria and viruses.
  • Emulsifying Agent: Utilized in cosmetic formulations to stabilize emulsions.
  • Biological Research: Involved in studies related to cell membrane interactions and drug delivery systems.

Studies on tetradecyltrimethylammonium chloride often focus on its interactions with other compounds:

  • Mixed Micelle Formation: Research has shown that it can form mixed micelles with other surfactants, such as benzyldimethylhexadecylammonium chloride. These interactions can influence the stability and efficacy of formulations containing these compounds .
  • Cell Membrane Interactions: Investigations into how tetradecyltrimethylammonium chloride interacts with biological membranes provide insights into its potential toxicological effects and mechanisms of action.

Several compounds share structural similarities with tetradecyltrimethylammonium chloride. Here are some comparable compounds:

Compound NameFormulaUnique Features
Hexadecyltrimethylammonium chlorideC₁₈H₃₉N·ClLonger alkyl chain (16 carbons)
Octadecyltrimethylammonium chlorideC₂₀H₄₃N·ClEven longer alkyl chain (18 carbons)
Dodecyltrimethylammonium chlorideC₁₄H₃₁N·ClShorter alkyl chain (12 carbons), less hydrophobic
Benzalkonium chlorideVariable (C₁₈H₃₇N)Mixture of alkyl chains; widely used as a disinfectant

Tetradecyltrimethylammonium chloride is unique due to its specific chain length which balances hydrophobicity and surfactant properties effectively for various applications. Its intermediate chain length allows for effective micelle formation while maintaining sufficient solubility in water compared to longer-chain counterparts.

Structural and Formulaic Details

Tetradecyltrimethylammonium chloride exhibits the molecular formula C₁₇H₃₈ClN, with a molecular weight of 291.95 g/mol. Its structure comprises:

  • A quaternary ammonium cation ([CH₃]₃N⁺C₁₄H₂₉)
  • A chloride anion (Cl⁻) as the counterion.

The hydrophobic tetradecyl chain enables interactions with nonpolar substrates, while the charged ammonium group facilitates solubility in polar environments, making it effective in emulsifying, wetting, and antimicrobial roles.

PropertyValueSource
Molecular FormulaC₁₇H₃₈ClN
Molecular Weight291.95 g/mol
SolubilityWater-soluble; slightly soluble in chloroform, DMSO, methanol
Melting Point~250°C (decomposition)

Classification Within Quaternary Ammonium Compounds

As a single-chain QAC, tetradecyltrimethylammonium chloride differs from multi-chain analogs (e.g., didecyl dimethyl ammonium chloride) in its biocidal efficacy and solubility. It is classified as a fourth-generation QAC, characterized by:

  • Linear alkyl chains (no aromatic rings)
  • Enhanced tolerance to organic loads and hard water
  • Reduced foaming compared to earlier generations.

Nomenclature and Synonymous Designations

Tetradecyltrimethylammonium chloride is referenced under multiple synonyms, reflecting its structural variations and historical naming conventions.

SynonymAlternate DesignationsCAS Number
Tetradecyltrimethylammonium chlorideTrimethyltetradecylammonium chloride4574-04-3
Myristyltrimethylammonium chlorideN,N,N-Trimethyl-1-tetradecanaminium chloride4574-04-3
TTAC (Tetradecyltrimethylammonium chloride)MTAC (Myristyltrimethylammonium chloride)4574-04-3
N-Tetradecyltrimethylammonium chlorideTrimethyl-n-tetradecylammonium chloride4574-04-3

Additional identifiers include EINECS 224-958-6 and UNII RMV7NJU3FX.

Historical Development and Industrial Significance

Synthetic Origins: The Menshutkin Reaction

The synthesis of tetradecyltrimethylammonium chloride relies on the Menshutkin reaction, discovered in 1890 by Russian chemist Nikolai Menshutkin. This reaction involves the alkylation of tertiary amines with alkyl halides to form quaternary ammonium salts. For tetradecyltrimethylammonium chloride, tetradecylamine reacts with methyl chloride to yield the quaternary ammonium cation, which is then paired with chloride.

Evolution of Quaternary Ammonium Compounds

The development of QACs has progressed through five generations, with tetradecyltrimethylammonium chloride emerging as a key member of the fourth generation (Table 1).

GenerationKey CompoundsFeatures
1Benzalkonium chloride (ADBAC)First-generation QACs; benzyl group limits efficacy in hard water/organic loads
4Didecyl dimethyl ammonium chlorideLinear alkyl chains; superior tolerance to organic matter and hard water
5DDAC + ADBAC mixturesBroad-spectrum antimicrobial activity; reduced toxicity

Tetradecyltrimethylammonium chloride’s long-chain structure enhances its ability to disrupt microbial membranes, making it effective against enveloped viruses and bacteria.

Industrial Applications

This compound is utilized in:

  • Surfactants: Emulsification in cosmetics, cleaning agents, and food processing.
  • Antimicrobials: Disinfectants for healthcare and food industries.
  • Phase Transfer Catalysis: Facilitates reactions between immiscible phases in organic synthesis.

Position within Quaternary Ammonium Compounds Taxonomy

Structural Hierarchy

Tetradecyltrimethylammonium chloride occupies a distinct position in QAC taxonomy due to its single-chain structure and linear alkyl group. Unlike benzalkonium chloride (first-generation), which contains aromatic rings, this compound’s hydrophobic chain enhances its stability in high-salt environments and organic-rich substrates.

Comparative Performance

A comparison with other QACs highlights its advantages:

CompoundChain StructureBiocidal EfficacyTolerance to Hard Water
Benzalkonium chloride (ADBAC)Benzyl + C8-C18ModerateLow
Didecyl dimethyl ammonium chlorideC10 + C10HighHigh
Tetradecyltrimethylammonium chlorideC14HighHigh

Its C14 chain provides a balance between hydrophobicity and solubility, making it suitable for diverse applications.

UNII

RMV7NJU3FX

Related CAS

10182-92-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 78 companies with hazard statement code(s):;
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4574-04-3

Wikipedia

Tetradonium chloride

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Tetradecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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